molecular formula C18H18FN5O2S B2689307 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1105207-51-9

2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2689307
CAS No.: 1105207-51-9
M. Wt: 387.43
InChI Key: PBKIYDLPJUSSNO-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process might start with the preparation of the triazole ring, followed by the introduction of the pyridine and acetamide groups. Common reagents and conditions include:

    Reagents: Ethyl bromide, methyl isocyanate, fluorobenzene derivatives, etc.

    Conditions: Solvent systems like DMF or DMSO, catalysts such as palladium or copper, and temperature control.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole ring or the pyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and might have similar biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring can also exhibit diverse biological properties.

    Fluorophenyl Compounds: The presence of a fluorophenyl group can influence the compound’s reactivity and biological activity.

Uniqueness

The uniqueness of 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-3-24-16(14-8-5-9-23(2)17(14)26)21-22-18(24)27-11-15(25)20-13-7-4-6-12(19)10-13/h4-10H,3,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKIYDLPJUSSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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